4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)oxazole
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Description
4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)oxazole, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of cytokine receptors.
Scientific Research Applications
Fluorescent Molecular Probes
Compounds with structures similar to 4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)oxazole have been synthesized for use as fluorescent molecular probes. These molecules, particularly those incorporating solvatochromic dyes and oxazole rings, exhibit strong solvent-dependent fluorescence, making them suitable for studying biological events and processes due to their long emission wavelength, high fluorescence quantum yields, and large Stokes shift (Diwu et al., 1997).
Antimicrobial and Cytotoxic Activities
Sulfone-linked bis heterocycles, which share structural motifs with the compound of interest, have been evaluated for their antimicrobial and cytotoxic activities. Specifically, chloro-substituted compounds have shown notable antibacterial activity against certain strains like Pseudomonas aeruginosa, and some derivatives have demonstrated cytotoxicity towards A549 lung carcinoma cells, suggesting potential applications in developing new antimicrobial and anticancer agents (Muralikrishna et al., 2012).
Surface Activity and Antimicrobial Properties
Another study focused on 1,2,4-triazole derivatives, which are structurally related to the target compound, revealing their effectiveness as surface-active agents with antimicrobial properties. These findings underscore the potential of such compounds in applications requiring surfactants with added biological activities (El-Sayed, 2006).
Anticancer Evaluation
Further research into 4-arylsulfonyl-1,3-oxazoles has identified derivatives with significant anticancer activities against various cancer cell lines, including those from CNS cancer and lung cancer subpanels. This indicates the promising role of these compounds in oncology, especially for glioblastoma and pleural mesothelioma treatments. The specificity and potential of these compounds for further in-depth studies make them noteworthy for medicinal chemistry applications (Zyabrev et al., 2022).
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-5-pyrrolidin-1-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S/c20-13-7-9-14(10-8-13)27(24,25)18-19(23-11-3-4-12-23)26-17(22-18)15-5-1-2-6-16(15)21/h1-2,5-10H,3-4,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPHDAPDVJKXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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